

In-Depth Technical Guide: 2-Bromo-6-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-methoxyphenylboronic acid
Cat. No.:	B1286892

[Get Quote](#)

CAS Number: 957062-89-4

This technical guide provides a comprehensive overview of **2-Bromo-6-fluoro-3-methoxyphenylboronic acid**, a valuable building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a plausible synthetic route, and provides a representative experimental protocol for its application in cross-coupling reactions. Furthermore, it explores its potential role in modulating key signaling pathways relevant to cancer research.

Physicochemical Properties

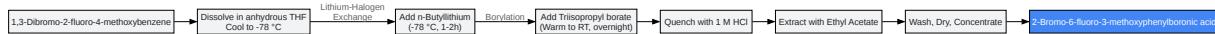
2-Bromo-6-fluoro-3-methoxyphenylboronic acid is a solid organic compound with the molecular formula $C_7H_7BBrFO_3$.^{[1][2]} A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
CAS Number	957062-89-4	[1] [2]
Molecular Formula	C ₇ H ₇ BBrFO ₃	[1] [2]
Molecular Weight	248.84 g/mol	[1] [2]
Appearance	Solid	[1]
Melting Point	130-135 °C	[1]
Storage Temperature	-20°C	[2]

Synthesis

A plausible and commonly employed method for the synthesis of arylboronic acids involves a lithium-halogen exchange followed by borylation.[\[3\]](#) While a specific protocol for **2-Bromo-6-fluoro-3-methoxyphenylboronic acid** is not readily available in the cited literature, a detailed experimental protocol can be extrapolated from general methods for the synthesis of substituted phenylboronic acids.

Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-3-methoxyphenylboronic acid


Materials:

- 1,3-Dibromo-2-fluoro-4-methoxybenzene (starting material)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1,3-dibromo-2-fluoro-4-methoxybenzene and dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield **2-Bromo-6-fluoro-3-methoxyphenylboronic acid**.

[Click to download full resolution via product page](#)

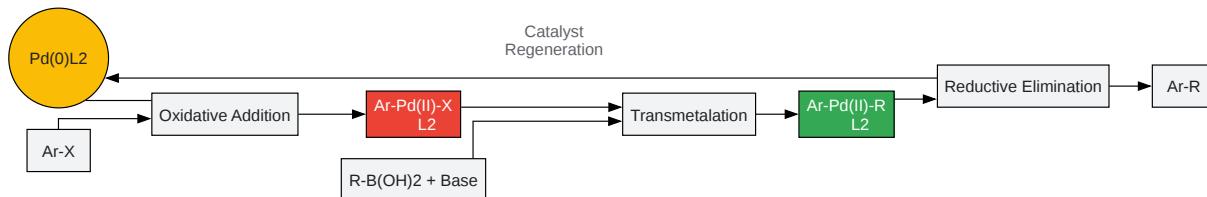
Plausible synthetic workflow for **2-Bromo-6-fluoro-3-methoxyphenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

2-Bromo-6-fluoro-3-methoxyphenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of

carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals.^{[4][5]}

Experimental Protocol: Suzuki-Miyaura Coupling


Materials:

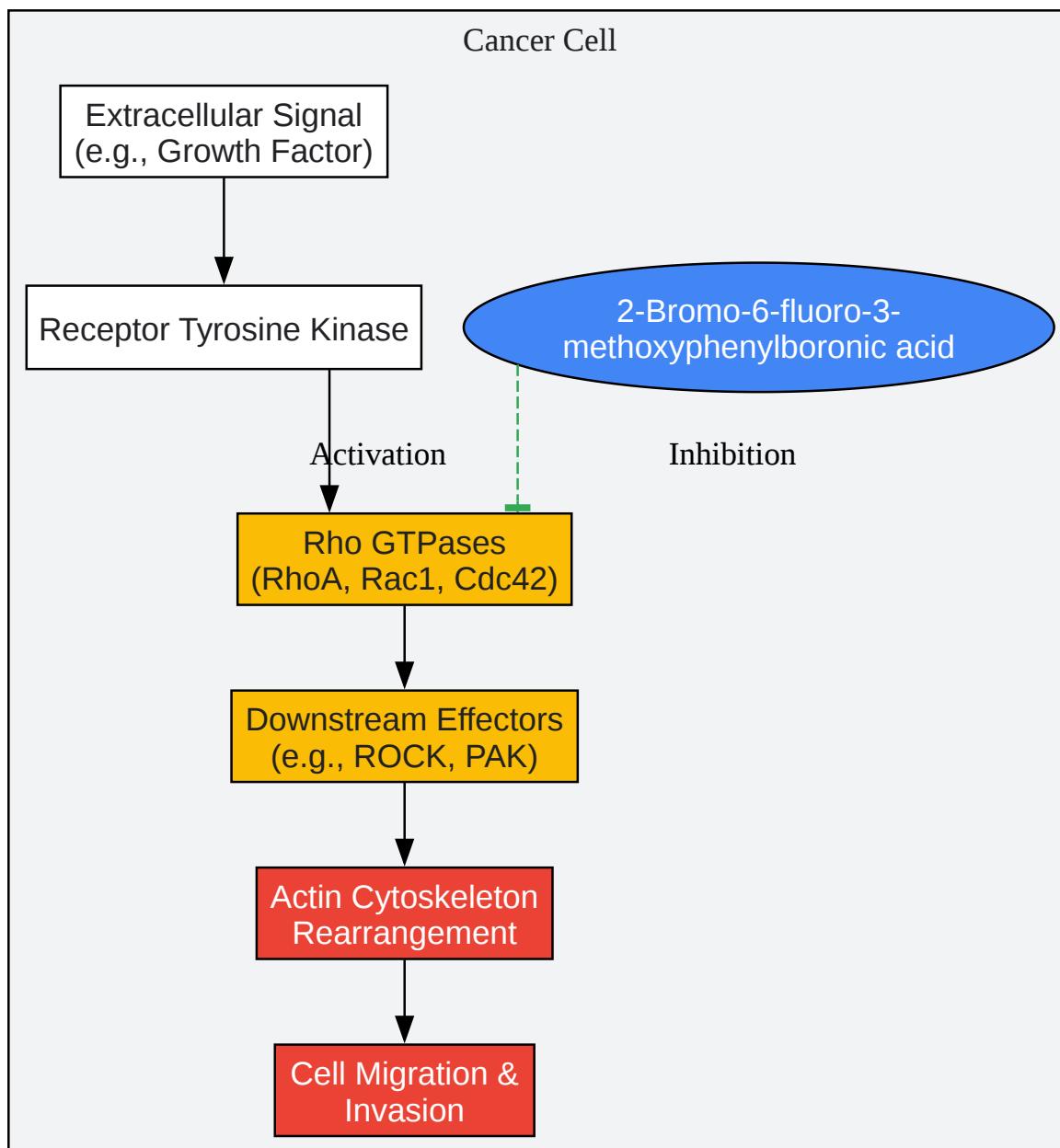
- **2-Bromo-6-fluoro-3-methoxyphenylboronic acid**
- Aryl halide (e.g., 4-iodoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Ethyl acetate
- Brine

Procedure:

- Reaction Setup: A reaction vessel is charged with **2-Bromo-6-fluoro-3-methoxyphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
- Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
- Reagent Addition: The palladium catalyst (e.g., 5 mol%) and the degassed solvent are added under the inert atmosphere.
- Reaction: The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

[Click to download full resolution via product page](#)


Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Role in Signaling Pathways

Phenylboronic acid derivatives have garnered significant interest in drug discovery for their potential to modulate various biological pathways. One area of focus is their ability to inhibit cancer cell migration by interfering with key signaling networks.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and metastasis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Phenylboronic acids may exert their anti-migratory effects by inhibiting the activity of these GTPases or their downstream effectors.

The diagram below illustrates a conceptual signaling pathway where a substituted phenylboronic acid, such as **2-Bromo-6-fluoro-3-methoxyphenylboronic acid**, could potentially inhibit cancer cell migration through the Rho GTPase signaling cascade.

[Click to download full resolution via product page](#)

Conceptual signaling pathway of Rho GTPase inhibition by a phenylboronic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-溴-6-氟-3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Bromo-6-fluoro-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1286892#2-bromo-6-fluoro-3-methoxyphenylboronic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com